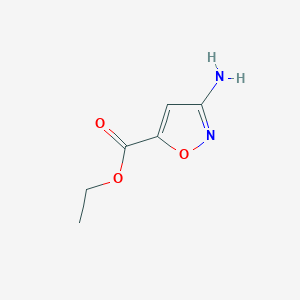

Ethyl 3-aminoisoxazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-aminoisoxazole-5-carboxylate is a compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoisoxazole-5-carboxylate can be represented by the InChI string: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) . The compound has a complexity of 151 .Physical And Chemical Properties Analysis

Ethyl 3-aminoisoxazole-5-carboxylate has a molecular weight of 156.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 156.05349212 g/mol . The Topological Polar Surface Area is 78.4 Ų . The compound has a Heavy Atom Count of 11 .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Ethyl 6-Hydroxy-Isoxazolo[5,4-b]Pyridine-4-Carboxylates

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates . These compounds are attractive research targets for medicinal chemistry due to their varied biological activity .

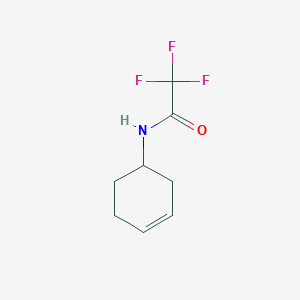

- Methods of Application or Experimental Procedures: The reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid leads to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. Cyclization of the latter in the presence of sodium ethoxide in alcohol provides ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates .

- Results or Outcomes: The reaction resulted in the formation of ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate in 12% yield .

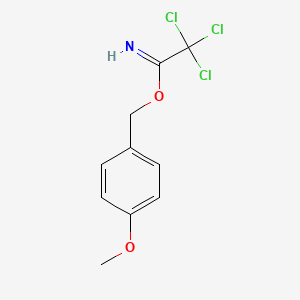

Application 2: Metal-Free Synthetic Routes to Isoxazoles

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Results or Outcomes: The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Application 3: Organic Synthesis of Novel Classes of Compounds

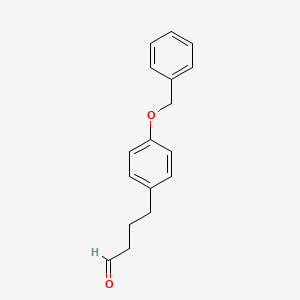

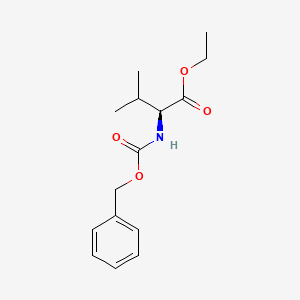

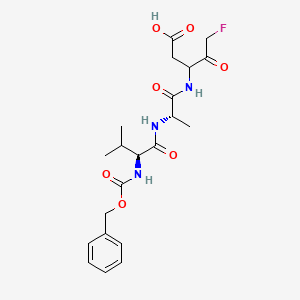

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the organic synthesis of novel classes of compounds, including peptides .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses are novel classes of compounds, including peptides .

Safety And Hazards

Zukünftige Richtungen

The development of eco-friendly synthetic strategies for the synthesis of isoxazoles, such as Ethyl 3-aminoisoxazole-5-carboxylate, is of significant importance . Given the drawbacks of current synthetic methods, there is a need for the development of alternate metal-free synthetic routes . This represents a promising direction for future research in this area .

Eigenschaften

IUPAC Name |

ethyl 3-amino-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDIGGPNNRPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456080 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminoisoxazole-5-carboxylate | |

CAS RN |

203586-94-1 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.